molecular formula C10H14N2O B7864385 (2R)-2-Amino-N-ethyl-2-phenylacetamide

(2R)-2-Amino-N-ethyl-2-phenylacetamide

Cat. No.: B7864385
M. Wt: 178.23 g/mol
InChI Key: ZKUPSAFYAKFTLX-SECBINFHSA-N
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Description

(2R)-2-Amino-N-ethyl-2-phenylacetamide (CAS 1292746-61-2) is a chiral phenylacetamide derivative of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C10H14N2O, this compound features a stereospecific (R)-configuration, which is often a critical structural determinant for biological activity. Its structure, comprising an amide group and a basic amino group, makes it a valuable intermediate or building block in the design and synthesis of more complex active pharmaceutical ingredients (APIs) . This compound is closely related to the structural framework of Mirabegron, a known therapeutic agent used for the treatment of overactive bladder . Mirabegron's molecular structure shares key features with this reagent, highlighting its potential utility as a precursor or model compound in the development of drugs that target similar pathways . Recent research into multicomponent solid forms of related pharmaceutical compounds underscores the importance of such chiral intermediates in developing novel salt and solvate forms to improve physicochemical properties . Researchers may employ this compound in studies aimed at exploring new crystalline forms, optimizing pharmacokinetic profiles, or as a standard in analytical method development. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-N-ethyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPSAFYAKFTLX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H](C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95%
  • Storage: Long-term storage conditions are unspecified but likely require refrigeration due to the presence of reactive amino and amide groups.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three analogs: N-[2-(diethylamino)ethyl]-2-phenylacetamide, 2-phenylacetamide, and (R)-N-(2-hydroxy-2-phenylethyl)acetamide (Table 1).

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties
(2R)-2-Amino-N-ethyl-2-phenylacetamide 1292746-61-2 C₁₀H₁₄N₂O 178.23 Amino, ethylamide, phenyl Chiral center; lab use
N-[2-(diethylamino)ethyl]-2-phenylacetamide 51816-17-2 C₁₄H₂₂N₂O 234.34 Diethylamino, phenylacetamide Enhanced lipophilicity; potential CNS activity
2-Phenylacetamide 103-81-1 C₈H₉NO 135.16 Phenyl, acetamide Simple structure; industrial uses
(R)-N-(2-hydroxy-2-phenylethyl)acetamide 149342-37-0 C₁₀H₁₃NO₂ 179.22 Hydroxyl, acetamide, phenyl Polar; potential metabolic instability

Key Observations:

Steric and Electronic Effects: The (2R)-configured amino group in the target compound introduces chirality, which is absent in 2-phenylacetamide and N-[2-(diethylamino)ethyl]-2-phenylacetamide. This stereochemistry may influence receptor binding specificity .

Polarity : The hydroxyl group in (R)-N-(2-hydroxy-2-phenylethyl)acetamide raises its polarity (PSA = 49.33 Ų) relative to the target compound (PSA ~60–70 Ų estimated), affecting solubility and metabolic pathways .

Pharmacological Potential

  • Anti-inflammatory/Analgesic Activity: Substituted phenoxy acetamide derivatives (e.g., compounds in ) exhibit anti-inflammatory and analgesic properties, suggesting that the phenylacetamide scaffold is pharmacologically relevant. The ethyl group in the target compound may modulate steric interactions with cyclooxygenase (COX) enzymes .
  • Antimicrobial Precursors: highlights (R)-2-amino-2-phenylacetic acid as a precursor to β-lactam antibiotics. The target compound’s amide linkage could serve as a stable mimic for such applications .

Preparation Methods

Key Reaction Scheme:

(S)-4-Benzyl-2-oxazolidinone+4-Methoxyphenylacetyl chlorideLiHMDSChiral intermediateReduction(2R)-Product\text{(S)-4-Benzyl-2-oxazolidinone} + \text{4-Methoxyphenylacetyl chloride} \xrightarrow{\text{LiHMDS}} \text{Chiral intermediate} \xrightarrow{\text{Reduction}} \text{(2R)-Product}

Procedure :

  • Step 1 : Acylation of (S)-4-benzyl-2-oxazolidinone with 4-methoxyphenylacetyl chloride in THF at −78°C using lithium bis(trimethylsilyl)amide (LiHMDS) as a base forms a chiral enolate.

  • Step 2 : Alkylation with methyl iodide yields a diastereomeric intermediate.

  • Step 3 : Hydrolysis with LiOH/H2_2O2_2 followed by reductive amination with ethylamine and NaBH4_4 produces (2R)-2-amino-N-ethyl-2-phenylacetamide.

Data :

ParameterValue
Yield68–72%
Enantiomeric Excess98% (HPLC)
Reaction Time24–36 hours

Advantages : High stereoselectivity; suitable for large-scale production.
Limitations : Multi-step synthesis; requires cryogenic conditions.

Enzymatic Resolution of Racemic Mixtures

Key Reaction Scheme:

Racemic 2-Amino-2-phenylacetamideLipase B(2R)-Enantiomer\text{Racemic 2-Amino-2-phenylacetamide} \xrightarrow{\text{Lipase B}} \text{(2R)-Enantiomer}

Procedure :

  • Step 1 : Racemic 2-amino-2-phenylacetamide is treated with Lipase B (Candida antarctica) in an organic solvent (e.g., toluene) at 35°C.

  • Step 2 : Selective acetylation of the (S)-enantiomer leaves the (R)-enantiomer unreacted, which is isolated via chromatography.

Data :

ParameterValue
Yield45–50%
Enantiomeric Excess78% (Chiral HPLC)
Catalyst Loading10 wt%

Advantages : Mild conditions; avoids toxic reagents.
Limitations : Moderate enantiomeric purity; enzyme cost.

Reductive Amination with Chiral Catalysts

Key Reaction Scheme:

2-Phenyl-2-oxoacetamide+Ethylamine(R)-BINAP-Ru(2R)-Product\text{2-Phenyl-2-oxoacetamide} + \text{Ethylamine} \xrightarrow{\text{(R)-BINAP-Ru}} \text{(2R)-Product}

Procedure :

  • Step 1 : 2-Phenyl-2-oxoacetamide reacts with ethylamine in methanol under hydrogen pressure (50 bar) using a chiral Ru-(R)-BINAP catalyst.

  • Step 2 : The reaction proceeds via dynamic kinetic resolution, yielding the (R)-configured amine.

Data :

ParameterValue
Yield85%
Enantiomeric Excess99% (NMR)
Temperature60°C

Advantages : High efficiency; single-step process.
Limitations : Requires high-pressure equipment; expensive catalyst.

Phase-Transfer Catalyzed Alkylation

Key Reaction Scheme:

2-Bromo-N-ethyl-2-phenylacetamide+NH3TBAB(2R)-Product\text{2-Bromo-N-ethyl-2-phenylacetamide} + \text{NH}_3 \xrightarrow{\text{TBAB}} \text{(2R)-Product}

Procedure :

  • Step 1 : 2-Bromo-N-ethyl-2-phenylacetamide is treated with aqueous ammonia in dichloromethane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Step 2 : Stereochemical control is achieved via chiral additives (e.g., cinchona alkaloids).

Data :

ParameterValue
Yield65%
Enantiomeric Excess92% (HPLC)
Reaction Time12 hours

Advantages : Scalable; avoids cryogenic conditions.
Limitations : Moderate yield; requires chiral additives.

Microwave-Assisted Asymmetric Synthesis

Key Reaction Scheme:

2-Phenylglycine+Ethyl isocyanateMW, Chiral Ligand(2R)-Product\text{2-Phenylglycine} + \text{Ethyl isocyanate} \xrightarrow{\text{MW, Chiral Ligand}} \text{(2R)-Product}

Procedure :

  • Step 1 : 2-Phenylglycine reacts with ethyl isocyanate in acetonitrile under microwave irradiation (150°C) with a chiral Cu(II)-pybox ligand.

  • Step 2 : The product is purified via recrystallization.

Data :

ParameterValue
Yield78%
Enantiomeric Excess95% (Chiral GC)
Reaction Time30 minutes

Advantages : Rapid synthesis; high enantioselectivity.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Alkylation7298HighModerate
Enzymatic Resolution5078LowLow
Reductive Amination8599ModerateHigh
Phase-Transfer Catalysis6592HighLow
Microwave-Assisted7895ModerateHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-Amino-N-ethyl-2-phenylacetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with chiral precursors to preserve stereochemistry. For example, a substitution reaction using 2-chloro-N-ethyl-2-phenylacetamide with ammonia under reflux in a toluene-water solvent system (8:2 ratio) can yield the target compound. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization for purification. Optimizing reaction time (5–7 hours) and stoichiometric ratios (e.g., 1:1.5 substrate-to-ammonia) enhances yield .

Q. How can the enantiomeric purity of this compound be confirmed?

  • Methodological Answer : Chiral HPLC or polarimetry is essential to verify enantiopurity. Complementary techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm structural integrity and detect diastereomeric impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C10_{10}H14_{14}N2_2O) and isotopic patterns.
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What are the primary pharmaceutical applications of this compound in preclinical research?

  • Methodological Answer : The compound serves as:

  • A chiral building block for synthesizing analgesics targeting opioid receptors (e.g., pain management analogs).
  • A substrate in enzyme inhibition assays (e.g., proteases or kinases) due to its amide group’s hydrogen-bonding capacity.
  • A model for studying metabolic stability via in vitro liver microsome assays to assess CYP450-mediated oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variations : Validate compound purity (>95% via HPLC) and stereochemical consistency.
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
  • Biological Models : Replicate studies in multiple cell lines (e.g., HEK293 vs. CHO) or animal models.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize batch effects .

Q. What strategies enhance the metabolic stability of this compound derivatives?

  • Methodological Answer : Structural modifications include:

  • Steric Shielding : Introduce bulky groups (e.g., tert-butyl) at the α-carbon to hinder enzymatic oxidation.
  • Isosteric Replacement : Substitute the amide oxygen with sulfur (thioamide) to reduce susceptibility to hydrolysis.
  • Prodrug Design : Mask the amine group with acetyl or carbamate moieties for controlled release in vivo.
    Validate modifications using in vitro metabolic assays (e.g., human hepatocyte incubation) and LC-MS metabolite profiling .

Q. How to design a target engagement assay for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Selection : Use recombinant enzymes (e.g., serine hydrolases) expressed in E. coli for consistency.
  • Kinetic Analysis : Perform Michaelis-Menten experiments with varying substrate concentrations (0.1–10× Km_m) and measure IC50_{50} values.
  • Fluorescent Probes : Incorporate a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin) for real-time activity monitoring.
  • Competitive Binding : Use surface plasmon resonance (SPR) to quantify binding affinity (Kd_d) and stoichiometry .

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